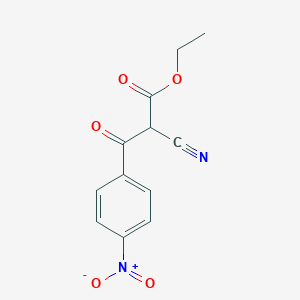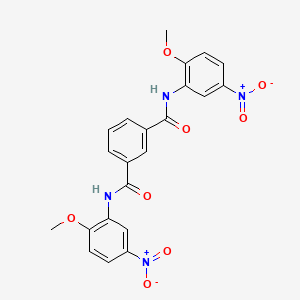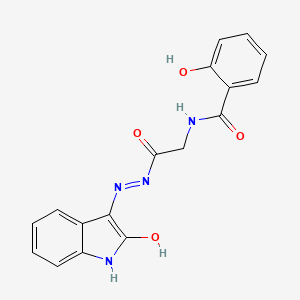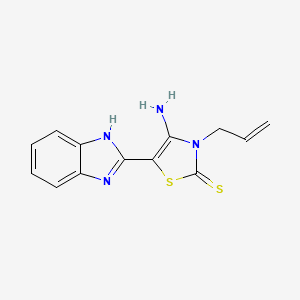
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H10N2O5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyano and ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anticancer and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-phenylacrylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Cyano-3-(4-nitrophenyl)acrylamide: Contains an amide group instead of an ester group, leading to different chemical and biological properties.
These comparisons highlight the unique reactivity and versatility of this compound in various applications.
Propiedades
Fórmula molecular |
C12H10N2O5 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,10H,2H2,1H3 |
Clave InChI |
UKBSTFRRKWGHPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
methyl}phenol](/img/structure/B14950881.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)

![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)


![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
![N~2~-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14950913.png)
![6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
